Depin-E

Hypertension Calcium Channel Blocker Vasodilation

Researchers require a consistent L-type calcium channel blocker with reliable pharmacokinetics. Depin-E addresses this with a unique multimodal profile. Key evidence: 80% efficacy in hypertensive crises (10-20 mg sublingual); 60% therapeutic effect in chronic cor pulmonale; rapid hypotensive action with pronounced diuretic effect not uniformly seen in the nifedipine class. The Retard formulation provides sustained therapeutic coverage for chronic models. Standard research packaging available.

Molecular Formula C7H10O4
Molecular Weight 0
CAS No. 131715-56-5
Cat. No. B1179189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDepin-E
CAS131715-56-5
SynonymsDepin-E
Molecular FormulaC7H10O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Depin-E: Vasodilatory and Bronchodilatory Calcium Blocker


Depin-E is a synthetic compound belonging to the dihydropyridine class of L-type calcium channel blockers, structurally related to nifedipine [1]. It exhibits a multimodal pharmacological profile characterized by arteriolovenodilating, direct pulmonary vascular, and bronchodilating activities [2]. Depin-E is also available as a slow-release (Retard) formulation for sustained therapeutic effect [3].

L-type calcium channel pharmacology studies Dihydropyridine probe
Vasodilation and bronchodilation model research Multimodal tool compound
Sustained-release formulation development Retard tablet reference

Depin-E: Non-Interchangeable with Generic Nifedipine


Direct substitution of Depin-E with other nifedipine-containing products carries scientific and procurement risk. The clinical literature explicitly documents that Depin-E exhibits a unique combination of rapid hypotensive action and a pronounced diuretic effect not uniformly observed across the nifedipine class [1]. Furthermore, the distinct 'Retard' slow-release formulation of Depin-E provides a specific pharmacokinetic profile engineered for sustained therapeutic coverage, which may not be replicated by alternative generic formulations [2]. These differences preclude a simple one-to-one interchange without validation.

Depin-E profile
Class mismatch: Rapid hypotensive and diuretic response may not be uniformly replicated by other nifedipine forms
Depin-E Retard
Formulation gap: Sustained-release profile likely differs from immediate-release generics; exposure course may shift
Direct nifedipine swap
Validation needed: Reported distinct pharmacodynamics preclude one-to-one substitution without model confirmation

Depin-E: Quantitative Performance Evidence


Dose-Dependent Hypertensive Crisis Efficacy

In a clinical study of 42 patients experiencing hypertensive crises, Depin-E demonstrated a high overall efficacy rate. Notably, a clear dose-response relationship was observed: 18 patients achieved drug efficacy with a 10 mg sublingual dose, while an additional 19 patients required a 20 mg dose to achieve the desired therapeutic effect [1]. While direct comparative data against a specific named nifedipine formulation are absent from this study, the authors explicitly note that the compound's rapid hypotensive action and pronounced diuretic effect differentiate it from the broader nifedipine class [1].

Hypertensive crisis response
Class-level
80% overall response (37/42); 18 patients responded to 10 mg, 19 required 20 mg sublingual
Reported acute hypotensive and diuretic endpoint context
Data from 42-patient study; class-level comparison, verify with target model
Hypertension Calcium Channel Blocker Vasodilation

Efficacy in Chronic Bronchitis and Cor Pulmonale

A clinical evaluation involving 50 patients with chronic obstructive bronchitis (COB) and chronic cor pulmonale (CCP) assessed the efficacy of Depin-E. The drug demonstrated a therapeutic effect in 80% of COB patients and 60% of CCP patients [1]. This study provides quantitative evidence of Depin-E's unique utility in a patient population distinct from typical hypertension or angina cohorts, leveraging its combined vasodilatory and bronchodilatory actions [1].

Chronic lung disease response
Endpoint context
80% response in chronic obstructive bronchitis; 60% in chronic cor pulmonale (50 patients)
Supports pulmonary vasodilatory and bronchodilatory model research
Single study without comparator; endpoint review advised
Chronic Bronchitis Pulmonary Hypertension Cor Pulmonale

Depin-E Retard Sustained-Release Formulation

Depin-E is commercially provided as Depin-E Retard, a specifically engineered slow-release formulation of nifedipine. This formulation is designed to provide sustained plasma levels of the drug, enabling a twice-daily dosing regimen for constant therapeutic effect [1]. This is a critical pharmaceutical differentiator from standard immediate-release nifedipine preparations, which often require multiple daily doses and may exhibit more pronounced fluctuations in blood pressure control.

Sustained-release design
Specification review
Depin-E Retard slow-release tablet; twice-daily dosing profile reported
Formulation-dependent exposure context
No quantitative release data supplied; verify with dissolution/PK studies
Sustained Release Formulation Pharmacokinetics

Depin-E: Research and Industrial Application Scenarios


Pulmonary Hypertension and Cor Pulmonale Investigation

Based on the documented 60% therapeutic effect in chronic cor pulmonale patients [1], Depin-E is a strong candidate for further investigation in preclinical models and clinical trials focused on pulmonary vascular resistance and right heart failure. Its unique combination of pulmonary vasodilation and bronchodilation [1] provides a specific mechanistic hypothesis for intervention in this patient population.

Hypertensive Emergency Management

The 80% efficacy rate observed in hypertensive crises, with a clear dose-response profile (10-20 mg sublingual) [1], positions Depin-E as a potential agent for rapid blood pressure reduction in emergency departments or intensive care units. The reported rapid hypotensive action and pronounced diuretic effect [1] are particularly relevant in this high-acuity scenario.

Sustained-Release Antihypertensive Formulation Development

The Depin-E Retard slow-release formulation [1] serves as a benchmark for developing and testing new sustained-release technologies. Researchers focusing on oral drug delivery systems can utilize Depin-E as a reference product to compare the in vitro release profiles and in vivo pharmacokinetic performance of novel formulations.

Application
Selection Property
Validation Focus
Pulmonary vascular resistance and cor pulmonale models
Pulmonary vasodilation + bronchodilation profile
Model-response endpoints in chronic lung disease
Acute hypertension research models
Rapid hypotensive and diuretic response
Dose-response in hypertensive crisis endpoint models
Oral sustained-release formulation research
Retard formulation release profile
In vitro/in vivo exposure comparison with immediate-release forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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